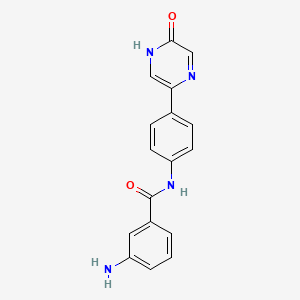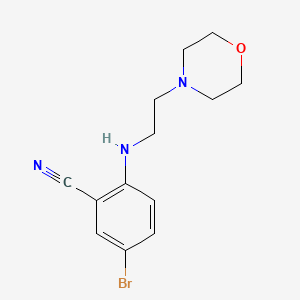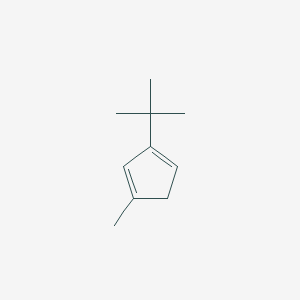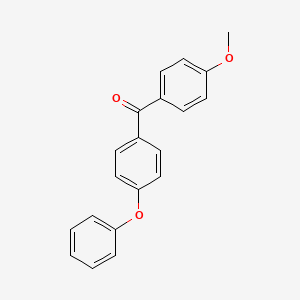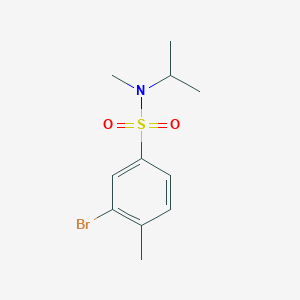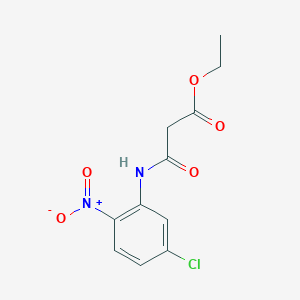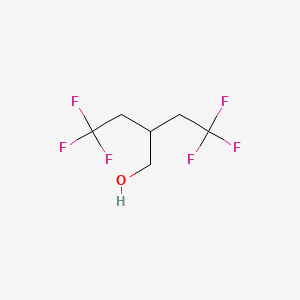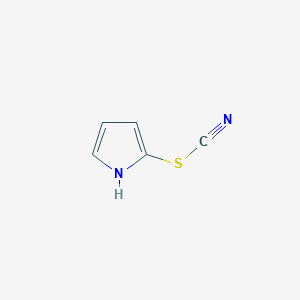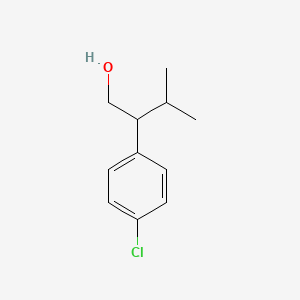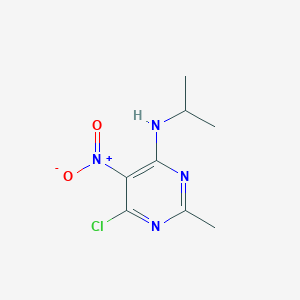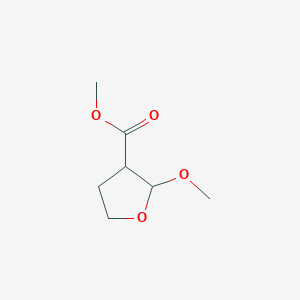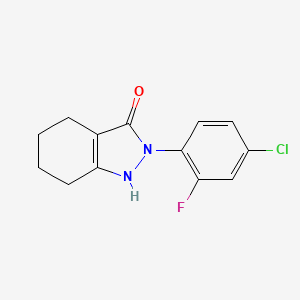
2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chloro-fluorophenyl group and a tetrahydroindazole moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-fluoroaniline with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under specific conditions to form the tetrahydroindazole core.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 4-Chloro-2-fluorobenzenemethanol
- 4-Chloro-2-fluorophenylboronic acid
Uniqueness
2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
64513-04-8 |
|---|---|
Molecular Formula |
C13H12ClFN2O |
Molecular Weight |
266.70 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
InChI |
InChI=1S/C13H12ClFN2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16-17/h5-7,16H,1-4H2 |
InChI Key |
NRGICBYVFJHWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B8705877.png)
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8705880.png)
